molecular formula C21H27N5O3 B12267623 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide

4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12267623
M. Wt: 397.5 g/mol
InChI Key: NUJCLGDCAWFSDD-UHFFFAOYSA-N
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Description

4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a cyclopentyl group, and a morpholine moiety. Its molecular formula is C25H29N7O3, and it has a molecular weight of 475.55 g/mol .

Preparation Methods

The synthesis of 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide involves several steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions typically involve heating and the use of catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}-N-cyclopropylmorpholine-2-carboxamide lies in its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other CDK4/6 inhibitors .

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

4-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C21H27N5O3/c1-13-10-18(27)26(15-4-2-3-5-15)19-16(13)11-22-21(24-19)25-8-9-29-17(12-25)20(28)23-14-6-7-14/h10-11,14-15,17H,2-9,12H2,1H3,(H,23,28)

InChI Key

NUJCLGDCAWFSDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCOC(C3)C(=O)NC4CC4)C5CCCC5

Origin of Product

United States

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